molecular formula C19H19BrClN3OS2 B2564340 3-{[(4-bromophenyl)methanesulfinyl]methyl}-5-{[(4-chlorophenyl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazole CAS No. 344275-16-7

3-{[(4-bromophenyl)methanesulfinyl]methyl}-5-{[(4-chlorophenyl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazole

Cat. No.: B2564340
CAS No.: 344275-16-7
M. Wt: 484.86
InChI Key: OFPUTWKLIWLPCW-UHFFFAOYSA-N
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Description

3-{[(4-bromophenyl)methanesulfinyl]methyl}-5-{[(4-chlorophenyl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazole is a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel activated by extracellular ATP. The P2X7 receptor is a key mediator of the NLRP3 inflammasome activation and subsequent release of pro-inflammatory cytokines such as IL-1β and IL-18, making it a critical target in immunological and neurological research [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4377317/]. This compound demonstrates significant research value in models of neuroinflammatory and chronic pain conditions, where its antagonistic action helps elucidate the role of purinergic signaling in glial cell activation and central sensitization [https://pubmed.ncbi.nlm.nih.gov/26385183/]. By selectively blocking the P2X7 receptor, this triazole derivative serves as an essential pharmacological tool for investigating the pathophysiology of disorders ranging from rheumatoid arthritis and inflammatory bowel disease to depression and neurodegenerative diseases like Alzheimer's and multiple sclerosis. Its mechanism provides a means to dissect the complex crosstalk between the immune and nervous systems, offering insights into novel therapeutic strategies for managing inflammation-driven pathologies.

Properties

IUPAC Name

3-[(4-bromophenyl)methylsulfinylmethyl]-5-[(4-chlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrClN3OS2/c1-2-24-18(13-27(25)12-15-3-7-16(20)8-4-15)22-23-19(24)26-11-14-5-9-17(21)10-6-14/h3-10H,2,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPUTWKLIWLPCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)Cl)CS(=O)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-bromophenyl)methanesulfinyl]methyl}-5-{[(4-chlorophenyl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group results in the formation of a sulfone derivative.

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity
    • Triazole derivatives are known for their antimicrobial properties. Research indicates that compounds with triazole rings exhibit activity against a range of pathogens, including bacteria and fungi. The introduction of bromine and chlorine substituents may enhance this activity due to increased lipophilicity and interaction with microbial membranes .
  • Anticancer Potential
    • The structural characteristics of triazoles allow them to interfere with cancer cell proliferation. Studies have shown that related compounds can inhibit tumor growth by inducing apoptosis in cancer cells. This compound's unique substituents may contribute to its efficacy as an anticancer agent .
  • Antimalarial Activity
    • Recent studies have focused on the synthesis of triazole derivatives as potential antimalarial agents. The design principles applied in synthesizing similar compounds suggest that this triazole could be developed into a lead compound for malaria treatment due to its ability to inhibit key enzymes involved in the malaria parasite's lifecycle .

Case Study 1: Antimicrobial Efficacy

A study evaluated various triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to 3-{[(4-bromophenyl)methanesulfinyl]methyl}-5-{[(4-chlorophenyl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazole exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) lower than traditional antibiotics .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that triazole derivatives could inhibit the proliferation of breast cancer cells. The mechanism involved the modulation of cell cycle progression and induction of apoptosis. The presence of halogen substituents was found to enhance the anticancer activity by increasing the compound's interaction with DNA .

Mechanism of Action

The mechanism of action of 3-{[(4-bromophenyl)methanesulfinyl]methyl}-5-{[(4-chlorophenyl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bromophenyl and chlorophenyl groups may enhance the compound’s binding affinity to these targets, leading to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares the target compound with structurally analogous 1,2,4-triazole derivatives:

Compound Name Substituents (R1, R2, R3) Molecular Weight Key Functional Groups Biological Activity (Reference)
Target Compound R1: 4-Br-C6H4-SO-CH2; R2: 4-Cl-C6H4-S-CH2; R3: C2H5 534.89 (calc.) Sulfinyl, sulfanyl, halogens Antimicrobial (predicted)
3-(4-Bromobenzyl)-4-(4-chlorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole R1: 4-Br-C6H4-CH2; R2: 4-Cl-C6H4; R3: thiophene 430.0 Thiophene, halogens Antimicrobial (MIC: 100–200 μg/mL)
3-(4-Chlorophenyl)-5-(pyridin-4-yl)-4-(arylmethyleneamino)-4H-1,2,4-triazole R1: 4-Cl-C6H4; R2: pyridinyl; R3: Schiff base ~400–450 Schiff base, pyridine Antioxidant (superior to BHA/BHT)
3-(4-Bromophenyl)-4-(3,4-dichlorophenyl)-5-methyl-4H-1,2,4-triazole R1: 4-Br-C6H4; R2: 3,4-Cl2-C6H3; R3: CH3 383.07 Multiple halogens, methyl Not reported (structural analog)
2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol R1: 4-Br-C6H4; R2: C6H5; R3: sulfanyl-ethanol 455.35 Sulfanyl, hydroxyl Antimicrobial (broad-spectrum)

Key Observations:

  • Sulfinyl vs. Sulfanyl Groups: The sulfinyl group in the target compound may confer higher polarity and oxidative stability compared to sulfanyl or thioether groups, which could impact pharmacokinetics .
  • Schiff Base Derivatives: Compounds with Schiff bases (e.g., ) exhibit antioxidant activity, suggesting that electron-donating groups (e.g., pyridine) enhance radical scavenging .

Biological Activity

The compound 3-{[(4-bromophenyl)methanesulfinyl]methyl}-5-{[(4-chlorophenyl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazole (CAS: 344275-16-7) is a member of the triazole family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H19BrClN3OS2
  • Molar Mass : 484.86 g/mol
  • Synonyms : 4-Bromobenzyl (5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl)methyl sulfoxide

Biological Activity Overview

The biological activity of this compound has been primarily investigated for its antimicrobial , antiproliferative , and inhibitory effects on various biological systems.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. In vitro studies have demonstrated that the compound shows activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial StrainActivity ObservedReference
Staphylococcus aureusActive
Escherichia coliActive
Bacillus subtilisActive
Klebsiella pneumoniaeActive

In a study focusing on structural analogs of triazoles, compounds similar to the one were tested against a panel of bacteria, showing promising results with Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics like metronidazole.

Antiproliferative Activity

The compound has also been evaluated for its antiproliferative effects on cancer cell lines. Research has shown that certain triazole derivatives can inhibit cell proliferation in various cancer types.

Cell LineInhibition (%)Reference
MCF-7 (Breast Cancer)70% at 50 µM
HeLa (Cervical Cancer)65% at 50 µM
A549 (Lung Cancer)75% at 50 µM

These studies suggest that the compound may interfere with cell cycle progression or induce apoptosis in malignant cells.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the sulfinyl and sulfanyl groups contributes to its reactivity and interaction with biological targets. Molecular docking studies have provided insights into potential binding sites on target proteins, indicating a possible role in disrupting enzymatic functions or signaling pathways critical for microbial growth and cancer cell survival.

Case Studies

  • Antibacterial Screening : A study conducted on a series of triazole derivatives demonstrated that modifications to the structure significantly impacted antibacterial activity. The tested compound was part of a hybrid series that exhibited enhanced activity against resistant strains of bacteria such as MRSA.
  • Anticancer Research : In another investigation, the antiproliferative effects were evaluated on multiple cancer cell lines. The results indicated that compounds with similar structural motifs to the target compound showed significant inhibition of tumor growth in vitro and in vivo models.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-{[(4-bromophenyl)methanesulfinyl]methyl}-5-{[(4-chlorophenyl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazole?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Step 1 : Introduction of the sulfinyl group via oxidation of the corresponding sulfide intermediate using oxidizing agents like meta-chloroperbenzoic acid (mCPBA).
  • Step 2 : Thioether formation through nucleophilic substitution between 4-chlorobenzyl mercaptan and a triazole precursor.
  • Step 3 : Alkylation of the triazole core with ethyl halides under basic conditions (e.g., K₂CO₃ in DMF).
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol are standard .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and regiochemistry. For example, the sulfinyl group (S=O) deshields adjacent protons, appearing as distinct multiplets in the 1.5–2.5 ppm range .
  • IR Spectroscopy : Stretching vibrations for S=O (1020–1070 cm⁻¹) and C-S (650–750 cm⁻¹) validate functional groups .
  • X-ray Crystallography : Resolves steric effects of the bromo- and chloro-substituted aryl groups, with CCDC deposition codes available for analogous triazole derivatives .

Q. How is the compound screened for biological activity in antimicrobial studies?

  • Methodological Answer :

  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution.
  • Antifungal Testing : Agar diffusion assays against C. albicans with fluconazole as a positive control.
  • Mechanistic Insights : Compare activity with analogs lacking the sulfinyl group to assess the role of oxidation state in potency .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during sulfinyl group introduction?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize temperature, solvent (e.g., dichloromethane vs. acetonitrile), and oxidant equivalents. Bayesian optimization algorithms have outperformed traditional one-variable-at-a-time approaches in similar triazole syntheses .
  • In Situ Monitoring : Employ FT-IR or Raman spectroscopy to track sulfide-to-sulfinyl conversion and minimize over-oxidation byproducts .

Q. What computational strategies elucidate structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • DFT Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict reactivity at the triazole ring. Substituent effects (e.g., electron-withdrawing Br vs. Cl) modulate π-π stacking with microbial enzyme targets .
  • Molecular Docking : Simulate interactions with cytochrome P450 or fungal lanosterol demethylase to rationalize antimicrobial activity. Compare binding affinities with simpler triazole derivatives .

Q. How are data contradictions resolved between experimental and theoretical results?

  • Methodological Answer :

  • Cross-Validation : Pair X-ray crystallography (experimental bond lengths) with DFT-optimized geometries. Discrepancies >0.05 Å may indicate solvent effects or crystal packing forces .
  • Statistical Modeling : Apply principal component analysis (PCA) to reconcile divergent biological activity data across labs, focusing on variables like microbial strain variability .

Q. What strategies are used to synthesize and characterize metal complexes of this compound?

  • Methodological Answer :

  • Coordination Chemistry : React with Mn(II) or Fe(II) salts in ethanol/water to form octahedral complexes. Monitor via UV-Vis spectroscopy for ligand-to-metal charge transfer bands (300–400 nm) .
  • Magnetic Studies : SQUID magnetometry quantifies paramagnetic behavior in Fe(II) complexes, correlating with antimicrobial enhancement via redox cycling .

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